![molecular formula C7H4BrClN2S B2808480 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine CAS No. 1388892-94-1](/img/structure/B2808480.png)

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine

Übersicht

Beschreibung

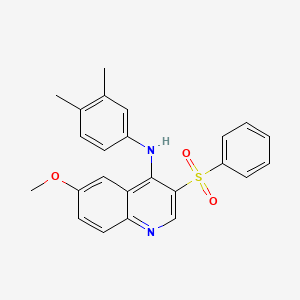

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals.

Wissenschaftliche Forschungsanwendungen

- Targeted Kinase Inhibitors : Researchers have explored the use of this compound as a scaffold for developing kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can be therapeutically beneficial for diseases like cancer and inflammatory disorders .

- Antiviral Agents : The thieno[2,3-d]pyrimidine core has shown promise as an antiviral agent. Scientists investigate its potential against viral infections, including RNA viruses like hepatitis C and flaviviruses .

- Organic Semiconductors : The unique electronic properties of thieno[2,3-d]pyrimidine derivatives make them suitable for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Researchers explore their use in flexible and lightweight electronic devices .

- Herbicides and Fungicides : The compound’s structural features make it an interesting candidate for developing herbicides and fungicides. Investigations focus on its efficacy in controlling weeds and plant pathogens .

- Bioorthogonal Chemistry : Researchers use 5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine as a bioorthogonal handle for site-specific labeling of biomolecules. It allows selective modification of proteins, peptides, and nucleic acids in complex biological systems .

- Fluorescent Dyes : The compound’s fluorescence properties have led to its use as a fluorescent probe. Scientists investigate its behavior in different environments and its potential for cellular imaging and tracking biological processes .

- Activity-Based Protein Profiling (ABPP) : Researchers employ 5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine derivatives as ABPP probes. These probes selectively label active enzymes, aiding in the identification and characterization of protease activities in complex proteomes .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Agrochemical Research

Bioconjugation and Labeling

Photophysics and Fluorescent Probes

Chemical Biology and Proteomics

Sigma-Aldrich: 5-Bromo-4-chloro-2-(methylthio)pyrimidine ChemicalBook: 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Wirkmechanismus

Result of Action

The molecular and cellular effects of 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its potential targets and the subsequent cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2S/c1-3-5(8)4-6(9)10-2-11-7(4)12-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIDMQBJWKUZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)N=CN=C2Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808401.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2808404.png)

![4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile](/img/structure/B2808409.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2808410.png)

![(2E,NZ)-3-(2-chlorophenyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2808411.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)